![molecular formula C22H16ClN3O3S B2722418 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 899735-87-6](/img/structure/B2722418.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C22H16ClN3O3S and its molecular weight is 437.9. The purity is usually 95%.
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Scientific Research Applications
Environmental Remediation
A study by Zargoosh et al. (2015) detailed the synthesis of a novel magnetic nanoadsorbent using a related chemical structure for the effective removal of Zn2+ and Cd2+ ions from industrial wastes. This research underscores the compound's potential in environmental cleanup, particularly in treating industrial effluents to mitigate heavy metal pollution (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Pharmaceutical Development
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, bearing structural similarities to the query compound, highlight the therapeutic potential in developing new medications for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
Research by Hammam et al. (2005) on fluoro substituted benzo[b]pyran compounds, related to the query compound, demonstrated anti-lung cancer activity. This suggests potential applications in cancer treatment, emphasizing the role of such chemical structures in the development of new oncology drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c23-14-8-9-16-20(11-14)30-22(25-16)26(12-15-5-3-4-10-24-15)21(27)19-13-28-17-6-1-2-7-18(17)29-19/h1-11,19H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQZNZGKBFXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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